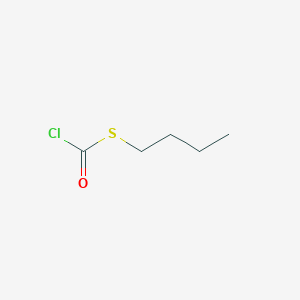
S-Butylchlorthioformiat
Übersicht
Beschreibung
S-Butyl chlorothioformate, also known as (Butylthio)carbonyl chloride, is an organosulfur compound with the molecular formula CH₃(CH₂)₃SCOCl. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds .
Wissenschaftliche Forschungsanwendungen
S-Butyl chlorothioformate is widely used in scientific research due to its versatility as a thioacylation reagent. Some of its applications include:
Organic Synthesis: It is used to introduce thiocarbonyl groups into organic molecules, which are crucial in the synthesis of bioactive molecules and functional materials.
Biochemistry: It is employed in the modification of proteins and peptides to study their structure and function.
Pharmaceuticals: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Materials Science: It is utilized in the preparation of sulfur-containing polymers and other advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: S-Butyl chlorothioformate is typically synthesized by the reaction of butanol with thionyl chloride and sulfur at a temperature of 0-5°C. The reaction proceeds as follows:
CH3(CH2)3OH+SOCl2+S→CH3(CH2)3SCOCl+HCl+SO2
Industrial Production Methods: In industrial settings, the production of S-Butyl chlorothioformate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: S-Butyl chlorothioformate undergoes various types of chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, it hydrolyzes to form butyl thiol and hydrochloric acid.
Common Reagents and Conditions:
Acylation: Common reagents include amines (R-NH₂), alcohols (R-OH), and phenols (Ar-OH). The reaction typically occurs at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.
Major Products:
Acylation: The major products are substituted amides, esters, and thioesters.
Hydrolysis: The major products are butyl thiol and hydrochloric acid.
Wirkmechanismus
The mechanism of action of S-Butyl chlorothioformate in organic synthesis involves the electrophilic carbonyl carbon reacting with nucleophiles. The carbonyl carbon, attached to the chlorine atom, creates an electrophilic center that is susceptible to nucleophilic attack. This reaction leads to the formation of various substituted products depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
S-tert-Butyl chlorothioformate: This compound has a similar structure but with a tert-butyl group instead of a butyl group.
S-Phenyl chlorothioformate: This compound contains a phenyl group and is used in similar applications as S-Butyl chlorothioformate.
Uniqueness: S-Butyl chlorothioformate is unique due to its specific reactivity and the ability to introduce butylthio groups into organic molecules. Its relatively simple structure and ease of synthesis make it a valuable reagent in various chemical transformations.
Eigenschaften
IUPAC Name |
S-butyl chloromethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClOS/c1-2-3-4-8-5(6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLZPZAKCIKQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535354 | |
| Record name | S-Butyl carbonochloridothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13889-94-6 | |
| Record name | S-Butyl carbonochloridothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13889-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Butyl carbonochloridothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (butylsulfanyl)(chloro)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Spiro[3.3]heptane](/img/structure/B86710.png)




![6-Methylbenzo[d]isoxazole](/img/structure/B86724.png)

